(+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

説明

. 共感性作用で知られており、共感や感情的な親密感を高める可能性があります。

特性

CAS番号 |

14089-52-2 |

|---|---|

分子式 |

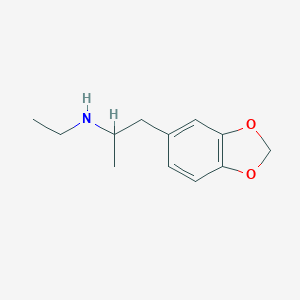

C12H17NO2 |

分子量 |

207.27 g/mol |

IUPAC名 |

1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine |

InChI |

InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3 |

InChIキー |

PVXVWWANJIWJOO-UHFFFAOYSA-N |

SMILES |

CCNC(C)CC1=CC2=C(C=C1)OCO2 |

正規SMILES |

CCNC(C)CC1=CC2=C(C=C1)OCO2 |

他のCAS番号 |

82801-81-8 |

ピクトグラム |

Irritant |

関連するCAS |

82801-81-8 (Parent) 14089-52-2 (parent) 74341-78-9 (hydrochloride) |

同義語 |

(+--)-N-ethyl-alpha-methyl-3,4-(methylenedioxy)phenethylamine (R)-3,4-methylenedioxyethylamphetamine (R)-isomer of 3,4-methylenedioxyethamphetamine (R)-methylenedioxyethylamphetamine (R,S)-N-ethyl-3,4-methylenedioxyamphetamine (S)-3,4-methylenedioxyethylamphetamine (S)-isomer of 3,4-methylenedioxyethamphetamine (S)-methylenedioxyethylamphetamine 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl- 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl-, hydrochloride (1:1) 3,4-methylenedioxyethamphetamine 3,4-methylenedioxyethylamphetamine 3,4-methylenedioxyethylamphetamine hydrochloride D-3,4-methylenedioxyethylamphetamine EVE (amphetamine) HCl of 3,4-methylenedioxyethamphetamine MDE (-)- MDE hydrochloride MDE, (+)- MDEA MDEA hydrochloride methylenedioxyethamphetamine methylenedioxyethamphetamine hydrochloride N-ethyl-3,4-methylenedioxyamphetamine N-ethyl-MDA N-MDE |

製品の起源 |

United States |

準備方法

メチレンジオキシェチルアンフェタミンは、通常、サフロールやピペロナールなどの精油から合成されます . この合成には、中間体の形成を含むいくつかの段階があります。 一般的な方法の1つは、サフロールをハロゲン化剤と反応させてハロゲン化中間体を形成し、それをアミンと反応させてメチレンジオキシェチルアンフェタミンを生成することです . 反応条件では、目的の生成物が得られるように、強酸または強塩基の使用、および温度の制御が必要になることがよくあります .

工業生産では、メチレンジオキシェチルアンフェタミンの合成には、高純度と収率を確保するために、より高度な技術と機器が用いられる場合があります。 これには、自動反応器の使用、精密な温度制御、クロマトグラフィーなどの高度な精製方法が含まれる場合があります .

化学反応の分析

科学研究の応用

. 共感性作用は、患者が治療セッションで心の内を打ち明け、より深く関与するのに役立つ可能性があります。 さらに、メチレンジオキシェチルアンフェタミンは、社会行動や感情処理への影響について研究されてきました.

化学分野では、メチレンジオキシェチルアンフェタミンは、類似物質を検出および定量するための方法の開発と検証を行う分析研究において、基準化合物として使用されます. また、向精神薬の作用機序とその神経伝達物質系への影響を研究する薬理学的研究にも使用されています.

科学的研究の応用

. Its empathogenic effects can help patients open up and engage more deeply in therapeutic sessions. Additionally, methylenedioxyethamphetamine has been investigated for its effects on social behavior and emotional processing .

In the field of chemistry, methylenedioxyethamphetamine is used as a reference compound in analytical studies to develop and validate methods for detecting and quantifying similar substances . It is also used in pharmacological research to study the mechanisms of action of psychoactive drugs and their effects on neurotransmitter systems .

作用機序

メチレンジオキシェチルアンフェタミンは、セロトニン、ノルエピネフリン、ドーパミンの放出剤として作用することにより、その作用を発揮します . それはモノアミン輸送体を通じてニューロンに入り、小胞モノアミン輸送体を阻害し、これらの神経伝達物質の細胞質濃度を上昇させます . これにより、シナプス間隙へのセロトニン、ノルエピネフリン、ドーパミンの放出が促進され、それらのシグナル伝達が増強され、特徴的な共感性作用と刺激作用がもたらされます .

メチレンジオキシェチルアンフェタミンは、特に5-HT1受容体と5-HT2受容体において、セロトニン受容体の弱アゴニストとしても作用します . これは、気分を変える効果に寄与し、潜在的な治療的用途における役割を果たしている可能性があります .

類似化合物との比較

メチレンジオキシェチルアンフェタミンは、構造の類似性と関連する薬理作用のために、メチレンジオキシメタンフェタミン(エクスタシー)と比較されることがよくあります . メチレンジオキシェチルアンフェタミンは、一般的にメチレンジオキシメタンフェタミンと比較して、穏やかで短時間の効果を持つと考えられています . 他の類似化合物には、メチレンジオキシアンプヘタミンとメチレンジオキシプロピルアンフェタミンがあり、これらも置換アンフェタミン類に属し、同様の共感性作用を共有しています .

メチレンジオキシメタンフェタミン: 強力な共感性作用と刺激作用で知られており、一般的にレクリエーション的に使用されます.

メチレンジオキシアンプヘタミン: メチレンジオキシメタンフェタミンの代謝物であり、同様の効果を持つが効力は低い.

メチレンジオキシプロピルアンフェタミン: 共感性作用を持つ別の類似体ですが、持続時間と強さが異なります.

メチレンジオキシェチルアンフェタミンのユニークな化学構造と薬理学的プロファイルは、科学研究と潜在的な治療的用途の両方の観点から、注目すべき化合物となっています .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。